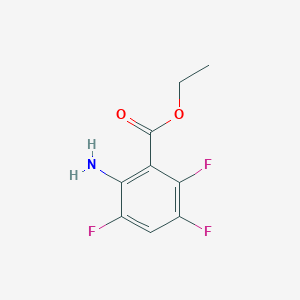

Ethyl 2-amino-3,5,6-trifluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-3,5,6-trifluorobenzoate is an organic compound characterized by the presence of an ethyl ester group, an amino group, and three fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3,5,6-trifluorobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-3,5,6-trifluorobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,5,6-trifluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-3,5,6-trifluorobenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or nitric acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ester hydrolysis.

Major Products Formed

Substitution Products: Derivatives with various functional groups replacing the amino group.

Oxidation Products: Nitro or nitroso derivatives.

Hydrolysis Products: 2-amino-3,5,6-trifluorobenzoic acid.

Scientific Research Applications

Ethyl 2-amino-3,5,6-trifluorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl groups enhance the stability and reactivity of the resulting compounds.

Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which ethyl 2-amino-3,5,6-trifluorobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-3,5,6-trifluorobenzoate can be compared with other similar compounds, such as:

3-amino-2,5,6-trifluorobenzoic acid: This compound shares the trifluoromethyl groups but lacks the ethyl ester group, resulting in different chemical properties and reactivity.

2,3,4,5-tetrafluorobenzoate: This compound has an additional fluorine atom, which can influence its chemical behavior and interactions.

2-amino-5-fluorobenzoic acid: This compound has fewer fluorine atoms, affecting its stability and reactivity compared to this compound.

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-amino-3,5,6-trifluorobenzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antitumor effects, enzyme inhibition, and other pharmacological properties.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group and three fluorine atoms substituted at the 3, 5, and 6 positions. The presence of fluorine significantly alters the electronic properties of the compound, enhancing its reactivity and biological activity. The molecular formula is C9H8F3N.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound induced apoptosis with an IC50 value ranging from 23.2 to 49.9 μM. Flow cytometry analysis revealed that it caused G2/M-phase cell-cycle arrest, indicating its potential as an antitumor agent .

- In Vivo Studies : In animal models, treatment with this compound resulted in a notable reduction in tumor mass compared to controls. It decreased tumor volume by approximately 26.6% in treated mice .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly in metabolic pathways relevant to cancer progression. The trifluoromethyl group enhances binding affinity to target enzymes, which may lead to the modulation of various biochemical pathways.

The mechanism of action for this compound involves several key interactions:

- Enzyme Modulation : The compound acts on specific molecular targets by inhibiting enzymatic activity that is crucial for tumor growth and survival .

- Cellular Pathways : It influences signaling pathways associated with apoptosis and cell proliferation. Its ability to induce cell cycle arrest further supports its role in cancer therapy .

Case Studies

-

Study on MCF-7 Cells : A detailed investigation into the effects of this compound on MCF-7 cells revealed that treatment led to a significant increase in apoptotic markers after 48 hours of exposure .

Treatment Concentration (μM) Apoptosis Rate (%) Control 10 23.2 40 49.9 65 - Animal Model Study : In a study involving tumor-bearing mice, the administration of this compound resulted in a decrease in tumor mass by up to 54% compared to untreated controls after a series of injections over two weeks .

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

ethyl 2-amino-3,5,6-trifluorobenzoate |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-9(14)6-7(12)4(10)3-5(11)8(6)13/h3H,2,13H2,1H3 |

InChI Key |

XNPKCXCIWNKDIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1F)F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.